Cyclopentanecarboxamide, N,4,4-trimethyl-2-oxo-N-2-propynyl-
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Overview
Description
Cyclopentanecarboxamide, N,4,4-trimethyl-2-oxo-N-2-propynyl-, is a chemical compound with a unique structure that includes a cyclopentane ring, a carboxamide group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxamide, N,4,4-trimethyl-2-oxo-N-2-propynyl-, typically involves the reaction of cyclopentanecarboxylic acid with appropriate reagents to introduce the N,4,4-trimethyl-2-oxo-N-2-propynyl- substituents. Common reagents used in this synthesis include acyl chlorides, amines, and alkynes. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxamide, N,4,4-trimethyl-2-oxo-N-2-propynyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Cyclopentanecarboxamide, N,4,4-trimethyl-2-oxo-N-2-propynyl-, has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Cyclopentanecarboxamide, N,4,4-trimethyl-2-oxo-N-2-propynyl-, involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxamide, N,2,3-trimethyl-: Similar structure but different substituents.
Cyclopentanecarboxamide, N,N,3-trimethyl-4-oxo-: Another variant with different functional groups
Uniqueness
Cyclopentanecarboxamide, N,4,4-trimethyl-2-oxo-N-2-propynyl-, is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
114486-57-6 |
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Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N,4,4-trimethyl-2-oxo-N-prop-2-ynylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C12H17NO2/c1-5-6-13(4)11(15)9-7-12(2,3)8-10(9)14/h1,9H,6-8H2,2-4H3 |
InChI Key |
FTJOWZAOWXCLEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=O)C1)C(=O)N(C)CC#C)C |
Origin of Product |
United States |
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